

Technical Guide: 4-Benzylxy-3-methoxyphenylacetonitrile (CAS: 1700-29-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	4-Benzylxy-3-methoxyphenylacetonitrile
Cat. No.:	B167791

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Benzylxy-3-methoxyphenylacetonitrile**, a key organic intermediate. This document consolidates essential physicochemical properties, detailed spectral analysis, a step-by-step synthesis protocol, and insights into its applications in medicinal chemistry and drug development.

Core Compound Data

Property	Value	Reference
CAS Number	1700-29-4	[1]
Molecular Formula	C ₁₆ H ₁₅ NO ₂	[1]
Molecular Weight	253.2958 g/mol	[1]
IUPAC Name	2-(4-(BenzylOxy)-3-methoxyphenyl)acetonitrile	
Synonyms	4-BenzylOxy-3-methoxybenzyl cyanide, Homovanillonitrile benzyl ether	
Appearance	Yellow solid	[2]
Melting Point	65-66 °C	[2]
Solubility	Soluble in organic solvents like ethanol and dichloromethane; limited solubility in water.	[3]

Spectroscopic Analysis

While a complete set of fully assigned spectra for **4-BenzylOxy-3-methoxyphenylacetonitrile** is not readily available in the public domain, data from analogous compounds and synthesis reports confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A synthesis report confirms that the ¹H and ¹³C NMR data are consistent with the expected structure of **4-BenzylOxy-3-methoxyphenylacetonitrile**[\[2\]](#). Based on the structure, the following peak assignments can be anticipated:

- ¹H NMR: Signals corresponding to the methoxy group protons, the benzylic protons of the acetonitrile moiety, the aromatic protons of both the benzyloxy and the methoxyphenyl rings, and the benzylic protons of the ether linkage.

- ^{13}C NMR: Resonances for the carbon atoms of the nitrile group, the methoxy group, the benzylic carbon of the acetonitrile, the aromatic carbons, and the benzylic carbon of the ether.

Mass Spectrometry (MS)

The NIST WebBook provides access to the mass spectrum (electron ionization) of **4-Benzyl-3-methoxyphenylacetonitrile**^[4]. Predicted fragmentation patterns and collision cross-section data are also available, which can aid in its identification and characterization in complex mixtures^[5].

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the nitrile ($\text{C}\equiv\text{N}$) stretching vibration, C-O ether linkages, and aromatic C-H and C=C bonds^[1].

Experimental Protocols

Synthesis of **4-Benzyl-3-methoxyphenylacetonitrile**

A reliable method for the synthesis of **4-Benzyl-3-methoxyphenylacetonitrile** involves the Williamson ether synthesis, starting from 4-hydroxy-3-methoxyphenylacetonitrile and benzyl bromide^[2].

Materials:

- 4-Hydroxy-3-methoxyphenylacetonitrile (1.0 eq.)
- Benzyl bromide (1.1 eq.)
- Potassium carbonate (K_2CO_3) (1.2 eq.)
- Acetone
- Dichloromethane (DCM)
- 2N Sodium hydroxide (NaOH) solution

- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

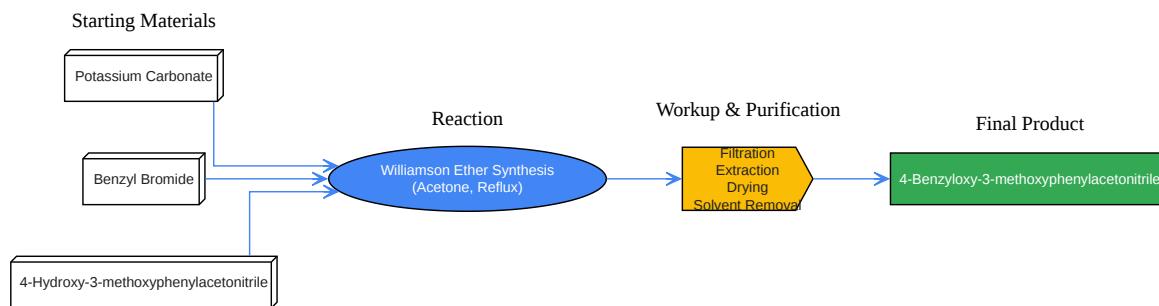
- To a solution of 4-hydroxy-3-methoxyphenylacetonitrile in acetone, add potassium carbonate. Stir the resulting suspension for 10 minutes.
- Slowly add benzyl bromide to the reaction mixture via a syringe.
- Heat the reaction mixture to reflux for 4 hours.
- After the reaction is complete, filter the suspension and wash the collected solid with acetone.
- Concentrate the filtrate under reduced pressure.
- Dilute the residue with dichloromethane.
- Wash the organic layer sequentially with 2N NaOH solution and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under vacuum to yield **4-Benzyl-3-methoxyphenylacetonitrile** as a yellow solid.

This protocol has been reported to yield a quantitative amount of the product[2].

Applications in Drug Discovery and Development

4-Benzyl-3-methoxyphenylacetonitrile and its structural analogs are valuable intermediates in the synthesis of pharmaceuticals. The methoxyphenylacetonitrile moiety is a key building block for various biologically active compounds.

Role as a Pharmaceutical Intermediate


While specific drugs directly synthesized from **4-Benzyl-3-methoxyphenylacetonitrile** are not prominently documented in publicly available literature, related compounds are crucial in the production of antidepressants and other fine chemicals[2]. The structural motif is present in molecules designed to interact with biological targets. For instance, the synthesis of Tolcapone, a medication used in the treatment of Parkinson's disease, begins with the related compound 4-benzyl-3-methoxybenzaldehyde[6]. This highlights the importance of the benzyl-3-methoxyphenyl scaffold in medicinal chemistry.

Potential Biological Activities

Derivatives of structurally similar bromo-methoxyphenyl compounds have shown potential as cytotoxic agents against various cancer cell lines and as antimicrobial agents[7]. This suggests that the 4-benzyl-3-methoxyphenyl scaffold could be a valuable starting point for the development of new therapeutic agents.

Synthesis and Workflow Diagram

The synthesis of **4-Benzyl-3-methoxyphenylacetonitrile** can be visualized as a straightforward two-step process, beginning with the benzylation of the hydroxyl group of 4-hydroxy-3-methoxyphenylacetonitrile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Benzyl-3-methoxyphenylacetonitrile [webbook.nist.gov]
- 2. nbinfo.com [nbinfo.com]
- 3. CAS 1700-29-4: 4-Benzyl-3-methoxyphenylacetonitrile [cymitquimica.com]
- 4. 4-Benzyl-3-methoxyphenylacetonitrile [webbook.nist.gov]
- 5. PubChemLite - 4-benzyl-3-methoxyphenylacetonitrile (C16H15NO2) [pubchemlite.lcsb.uni.lu]
- 6. Tolcapone - Wikipedia [en.wikipedia.org]
- 7. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [Technical Guide: 4-Benzyl-3-methoxyphenylacetonitrile (CAS: 1700-29-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b167791#4-benzyl-3-methoxyphenylacetonitrile-cas-number-1700-29-4>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com